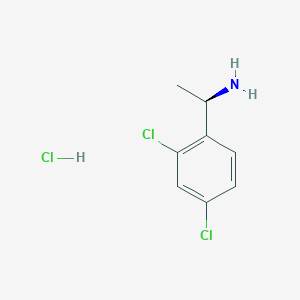

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGHOINUDXICQX-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereospecific structure and reactive functional groups make it a valuable intermediate in the development of novel therapeutics, most notably in the field of antifungal agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look at its synthesis and chiral resolution, established analytical methodologies, and its applications in drug development, alongside crucial safety and handling information.

Physicochemical Properties

The physical and chemical characteristics of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride are fundamental to its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |

| Molecular Weight | 226.53 g/mol | [1][2] |

| CAS Number | 89981-74-8 (for hydrochloride) | [1][2] |

| Appearance | Solid | [2] |

| Color | White to off-white | |

| Predicted Boiling Point | 256.4 ± 25.0 °C (for free base) | [3] |

| Predicted Density | 1.262 ± 0.06 g/cm³ (for free base) | [3] |

| Predicted pKa | 8.28 ± 0.10 (for free base) | [3] |

| Solubility | Soluble in DMSO and Methanol. The hydrochloride salt of the analogous 2,3-dichloro isomer is highly soluble in water (≥ 100 mg/mL). | [1][4] |

| Storage | Store at room temperature in an inert atmosphere. | [2] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, the methine proton at the chiral center, the methyl protons, and the protons of the amine group. The aromatic region would likely display a complex splitting pattern due to the positions of the chlorine atoms. The methine proton would appear as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The amine protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chlorine atoms. The chiral methine carbon and the methyl carbon would have characteristic chemical shifts in the aliphatic region.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the fingerprint region below 1000 cm⁻¹). For the hydrochloride salt, the N-H stretching bands of the ammonium salt would be prominent in the 2400-3200 cm⁻¹ region. When preparing a KBr pellet for analysis, it is important to be aware of potential ion exchange between the hydrochloride and the bromide, which could alter the spectrum.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (m/z 190.07). The fragmentation pattern would be characterized by the loss of a methyl group to form a stable benzylic cation. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1-(2,4-Dichlorophenyl)ethanamine is most commonly achieved through the resolution of the racemic mixture. A well-established method involves the use of a chiral resolving agent, such as (S)-(+)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Chiral Resolution of 1-(2,4-Dichlorophenyl)ethanamine

This protocol describes the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-(+)-mandelic acid.

Materials:

-

Racemic 1-(2,4-dichlorophenyl)ethanamine

-

(S)-(+)-Mandelic acid

-

Isopropyl alcohol (IPA)

-

Ethanol (EtOH)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

4 N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

Prepare a 3:2 (v/v) mixture of isopropyl alcohol and ethanol.

-

In a reaction vessel, dissolve (S)-(+)-mandelic acid (1.0 equivalent) in the heated solvent mixture (approximately 60 °C).

-

To the hot solution, add racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent).

-

Allow the solution to cool gradually to 30 °C over 2 hours and then stir at this temperature for 24 hours to facilitate the crystallization of the desired diastereomeric salt.

-

Collect the crystals by filtration and wash with cold acetone.

-

-

Recrystallization (Optional, for higher purity):

-

The obtained salt can be recrystallized from a fresh 3:2 mixture of IPA/EtOH to enhance the diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Suspend the diastereomeric salt in dichloromethane.

-

Add 4 N aqueous sodium hydroxide solution and stir the biphasic mixture vigorously for 1 hour at room temperature to neutralize the mandelic acid and liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(2,4-Dichlorophenyl)ethanamine as a colorless liquid.[3]

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.

-

Analytical Methods

Robust analytical methods are essential for ensuring the purity and enantiomeric excess of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of 1-(2,4-dichlorophenyl)ethanamine.

Principle: The separation of enantiomers is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Typical Protocol:

-

Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is commonly used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs, typically around 220-230 nm.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the chemical purity of the compound and for structural confirmation. For chiral analysis by GC, derivatization with a chiral reagent is often necessary.

Principle: The volatile amine (or its derivative) is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer provides mass information for identification.

Typical Protocol for Purity Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set to ensure complete volatilization without degradation.

-

Oven Program: A temperature gradient is used to elute the compound and any impurities.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and expected fragments.

Chemical Reactivity

The chemical reactivity of (R)-1-(2,4-Dichlorophenyl)ethanamine is primarily dictated by its primary amine functionality and the dichlorophenyl ring.

-

Nucleophilicity of the Amine: The primary amine is a good nucleophile and will readily react with electrophiles. Common reactions include:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

-

-

Aromatic Ring: The dichlorophenyl ring is electron-deficient due to the electron-withdrawing nature of the two chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution under harsh conditions, although this is less common.

Applications in Drug Development

The primary application of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is as a chiral building block in the synthesis of APIs. Its defined stereochemistry is crucial for the biological activity and safety profile of the final drug product.

Synthesis of Luliconazole

A prominent example of its application is in the synthesis of the antifungal agent, Luliconazole .[5][6] Luliconazole is a topical imidazole antifungal used to treat athlete's foot, jock itch, and ringworm. The (R)-enantiomer of 1-(2,4-dichlorophenyl)ethanamine is a precursor to a key chiral intermediate in the synthesis of Luliconazole, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[6][7] The stereochemistry at the carbon bearing the dichlorophenyl group is critical for the antifungal activity of Luliconazole.

The synthesis of this key intermediate often starts from ω-chloro-2,4-dichloroacetophenone, which is asymmetrically reduced to form (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. While (R)-1-(2,4-Dichlorophenyl)ethanamine itself is not directly incorporated into the final Luliconazole structure in all reported synthetic routes, its structural motif and the methods for controlling its stereochemistry are highly relevant to the synthesis of such chiral intermediates.

Safety and Handling

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is classified as harmful and an irritant. Appropriate safety precautions must be taken during its handling and use.

Hazard Statements:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

If swallowed, seek medical attention.

Toxicology:

-

Mutagenicity: No specific data from an Ames test or other mutagenicity assays for this compound were found in the public domain. Standard practice for new chemical entities in drug development would involve such testing. The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9][10]

Conclusion

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a valuable chiral intermediate with a well-defined role in the synthesis of pharmaceutically active compounds, particularly antifungal agents like Luliconazole. Its synthesis via chiral resolution is a practical approach to obtaining the enantiomerically pure material. A thorough understanding of its physicochemical properties, analytical methods for its characterization, and its safe handling are essential for its effective use in research and drug development. Further studies to fully characterize its spectroscopic properties and toxicological profile would be beneficial for the scientific community.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

-

Molinari, F., et al. (n.d.). FULL PAPER Chemoenzymatic synthesis of luliconazole mediated by lipases. AIR Unimi. Retrieved from [Link]

-

Astatech Chengdu Biopharm Corp. (n.d.). New synthesis method of luliconazole key chiral intermediate. Eureka | Patsnap. Retrieved from [Link]

- US10703744B2. (n.d.). Process for preparation of luliconazole. Google Patents.

-

Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

-

Gollapudi, B. B., et al. (n.d.). Ames assays and unscheduled DNA synthesis assays on 2, 4-dichlorophenoxyacetic acid and its derivatives. PubMed. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Luliconazole | Manufacturers | Suppliers. Retrieved from [Link]

-

NIH. (2023, July 3). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]

-

Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

NIH. (n.d.). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Research and Reviews. (2014, May 25). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

-

California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]

-

PubMed. (n.d.). Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50. Retrieved from [Link]

-

TSI Journals. (2006, December 21). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Acute Oral Toxicity. Retrieved from [Link]

-

Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

UW-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

Reddit. (2015, April 29). Solid sample between KBr discs for FT-IR. Retrieved from [Link]

Sources

- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 2. dep.nj.gov [dep.nj.gov]

- 3. (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. air.unimi.it [air.unimi.it]

- 6. New synthesis method of luliconazole key chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Eureka | Patsnap [eureka.patsnap.com]

- 8. dtsc.ca.gov [dtsc.ca.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. enamine.net [enamine.net]

An In-Depth Technical Guide to the Synthesis of (R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride, with a focus on chiral resolution and asymmetric synthesis methodologies. The rationale behind key experimental choices and detailed protocols are presented to aid researchers in the successful synthesis and characterization of this important intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for its synthesis, purification, and handling.

| Property | Value |

| Molecular Formula | C₈H₁₀Cl₃N |

| Molecular Weight | 226.53 g/mol [1] |

| CAS Number | 89981-74-8[2] |

| Appearance | Solid[3][4] |

| Storage | Inert atmosphere, room temperature[3][4] |

Synthesis Pathways

The synthesis of enantiomerically pure (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride can be broadly approached through two main strategies: the resolution of a racemic mixture or an asymmetric synthesis that directly yields the desired enantiomer.

Pathway 1: Chiral Resolution of Racemic 1-(2,4-Dichlorophenyl)ethanamine

This classical and widely used method involves the synthesis of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine, followed by separation of the enantiomers using a chiral resolving agent.[5]

Step 1: Synthesis of Racemic 1-(2,4-Dichlorophenyl)ethanamine

The racemic amine is typically prepared via reductive amination of 2',4'-dichloroacetophenone.[6] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 2',4'-Dichloroacetophenone

-

Materials: 2',4'-Dichloroacetophenone, ammonium formate or formamide, formic acid, sodium borohydride or other reducing agents, and appropriate solvents.[6]

-

Procedure:

-

In a suitable reaction vessel, dissolve 2',4'-dichloroacetophenone in a mixture of formamide and formic acid.[7]

-

Heat the reaction mixture under reflux for several hours to facilitate the formation of the formamide intermediate.[7]

-

After cooling, hydrolyze the intermediate by adding hydrochloric acid and refluxing.[7]

-

Neutralize the reaction mixture with a base (e.g., NaOH) and extract the racemic amine with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude racemic 1-(2,4-dichlorophenyl)ethanamine.

-

Step 2: Chiral Resolution using Diastereomeric Salt Formation

The core of this pathway lies in the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts.[5] These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] A common and effective resolving agent for this purpose is (S)-(+)-mandelic acid.[8][9]

Experimental Protocol: Chiral Resolution with (S)-Mandelic Acid

-

Materials: Racemic 1-(2,4-dichlorophenyl)ethanamine, (S)-(+)-mandelic acid, isopropyl alcohol, ethanol, acetone, dichloromethane, and 4 N sodium hydroxide solution.[8][9]

-

Procedure:

-

Dissolve (S)-(+)-mandelic acid in a heated mixture of isopropyl alcohol and ethanol.[8][9]

-

To this hot solution, add the racemic 1-(2,4-dichlorophenyl)ethanamine.[8][9]

-

Allow the solution to cool gradually to induce the crystallization of the less soluble diastereomeric salt, (R)-1-(2,4-dichlorophenyl)ethanamine-(S)-mandelate.

-

Collect the crystals by filtration and wash with a cold solvent (e.g., acetone) to remove impurities.[8]

-

To enhance enantiomeric purity, the collected salt can be recrystallized from the same solvent mixture.[8]

-

Suspend the purified diastereomeric salt in dichloromethane and treat with an aqueous solution of sodium hydroxide to liberate the free (R)-amine.[8]

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-1-(2,4-dichlorophenyl)ethanamine.[8]

-

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free (R)-amine to its more stable and handleable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

-

Materials: (R)-1-(2,4-dichlorophenyl)ethanamine, hydrochloric acid (in a suitable solvent like ether or isopropanol).

-

Procedure:

-

Dissolve the purified (R)-1-(2,4-dichlorophenyl)ethanamine in a suitable organic solvent.

-

Slowly add a solution of hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Caption: Chiral Resolution Pathway for (R)-1-(2,4-Dichlorophenyl)ethanamine HCl.

Pathway 2: Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, potentially avoiding the loss of 50% of the material inherent in classical resolution.[5] A prominent strategy involves the asymmetric reduction of a prochiral imine or a related precursor.

Asymmetric Reduction of an Imine Precursor

This approach focuses on the enantioselective reduction of the C=N double bond of an N-substituted imine derived from 2',4'-dichloroacetophenone. The success of this method hinges on the use of a chiral catalyst or reducing agent that can effectively control the stereochemical outcome of the hydrogenation.

Conceptual Experimental Workflow: Asymmetric Imine Reduction

-

Step 1: Imine Formation: React 2',4'-dichloroacetophenone with a suitable amine (e.g., a chiral auxiliary that can be later removed, or ammonia followed by protection) to form the corresponding imine.

-

Step 2: Asymmetric Reduction: Subject the prochiral imine to catalytic asymmetric reduction. This can be achieved using various catalytic systems, such as those based on chiral transition metal complexes (e.g., Iridium, Rhodium, or Ruthenium) with chiral ligands, or through biocatalysis using specific enzymes.[10][11]

-

Step 3: Deprotection (if necessary): If a chiral auxiliary or protecting group was used, it must be removed under conditions that do not racemize the chiral center.

-

Step 4: Hydrochloride Salt Formation: Convert the resulting (R)-amine to its hydrochloride salt as described previously.

Caption: Asymmetric Synthesis Pathway for (R)-1-(2,4-Dichlorophenyl)ethanamine HCl.

Analytical Characterization

Ensuring the enantiomeric purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard and most reliable method for determining the enantiomeric excess (ee) of the synthesized amine.[12][13]

| Analytical Technique | Purpose |

| Chiral HPLC | Determination of enantiomeric purity (ee%).[12][13] |

| ¹H and ¹³C NMR | Structural confirmation of the final product. |

| Mass Spectrometry | Confirmation of the molecular weight. |

| Melting Point | Physical characterization and purity assessment. |

Conclusion

The synthesis of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride can be effectively achieved through both chiral resolution of the racemic amine and asymmetric synthesis. The choice of pathway often depends on factors such as scale, cost, and available resources. Chiral resolution, particularly with (S)-mandelic acid, is a robust and well-established method. Asymmetric synthesis, while potentially more elegant and atom-economical, requires careful selection and optimization of the chiral catalyst or biocatalyst. Meticulous analytical characterization, especially using chiral HPLC, is crucial to validate the enantiomeric purity of the final product, which is a critical parameter for its application in pharmaceutical development.

References

-

PubMed. (2008). Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase. Retrieved from [Link]

-

Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

-

PubMed. (2019). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Retrieved from [Link]

-

SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]

Sources

- 1. 844647-34-3 | (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride - Moldb [moldb.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 89981-74-8 [sigmaaldrich.cn]

- 4. 1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 89981-74-8 [sigmaaldrich.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Buy 1-(2,4-Dichlorophenyl)ethanamine | 89981-75-9 [smolecule.com]

- 7. scispace.com [scispace.com]

- 8. (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chiraltech.com [chiraltech.com]

An In-Depth Technical Guide to (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride (CAS 791098-94-7) for Pharmaceutical Research and Development

Abstract: (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate and building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The precise orientation of its functional groups is critical for achieving desired pharmacological activity and minimizing off-target effects. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed methodology for its enantiomeric purification, robust analytical protocols for quality control, and insights into its applications and safe handling. It is intended for researchers, chemists, and professionals engaged in drug discovery and process development.

Core Physicochemical and Structural Properties

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-(2,4-dichlorophenyl)ethanamine.[1][2] As a chiral amine, its utility is fundamentally linked to its three-dimensional structure. The hydrochloride form enhances its stability and solubility in aqueous media, making it more convenient for handling and subsequent reactions.

Chemical Structure

Caption: Structure of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 791098-94-7 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₃N | [1][3] |

| Molecular Weight | 226.53 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥95% | [1][3] |

| Storage Conditions | Room temperature, under inert atmosphere | [3] |

| Free Base CAS | 133773-29-2 | [4] |

| Free Base Formula | C₈H₉Cl₂N | [5] |

Synthesis and Enantiomeric Purification: A Protocol for Chiral Resolution

The production of the enantiomerically pure (R)-amine is the most critical step in its synthesis. Direct asymmetric synthesis can be complex; therefore, chiral resolution of the racemic 1-(2,4-dichlorophenyl)ethanamine is the most common and practical approach.[6] This process relies on the formation of diastereomeric salts using a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7]

The following protocol outlines a well-established method using (S)-Mandelic acid as the resolving agent, followed by conversion to the hydrochloride salt.[5]

Caption: A typical quality control workflow for the final product.

Protocol 1: Purity Determination by Reverse-Phase HPLC

-

Principle: Separates the target compound from any impurities based on polarity.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Acceptance Criteria: Purity ≥ 98.0%.

Protocol 2: Enantiomeric Excess (e.e.) by Chiral HPLC

-

Principle: Utilizes a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification. A high-resolution factor (Rs) is critical for accurate measurement. [8]* Column: Chiral stationary phase column (e.g., Chirex or similar).

-

Mobile Phase: Typically a non-polar solvent system like Hexane:Ethanol:Tetrahydrofuran with additives like trifluoroacetic acid. [8]* Flow Rate: 0.8 mL/min. [8]* Detection: UV at 220 nm.

-

Analysis: The enantiomeric excess is calculated as: e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100.

-

Acceptance Criteria: e.e. ≥ 99.0%.

Applications in Drug Discovery and Development

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride serves as a crucial chiral building block. [2][5]The 2,4-dichlorophenyl motif is present in numerous biologically active molecules. The specific (R)-configuration at the ethylamine stereocenter is often required for precise binding to biological targets like enzymes or receptors.

While direct applications of this specific molecule are proprietary or part of ongoing research, the utility of related structures provides strong context for its importance:

-

Neurological and Psychiatric Drugs: The dichlorophenylpiperazine moiety, synthesized from related precursors, is a common feature in drugs targeting the central nervous system, such as aripiprazole. [9][10]* Anti-inflammatory Agents: A selective CB2 receptor agonist developed for treating inflammatory pain contains a 2,4-dichlorophenyl group, demonstrating the relevance of this substitution pattern in modulating inflammatory pathways. [11]* Cardiovascular Research: A structurally similar compound, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, has been investigated as a phenylethanolamine N-methyltransferase (PNMT) inhibitor, which can reduce blood pressure, indicating potential applications for this chemical class in cardiovascular drug discovery. [12] The primary value of CAS 791098-94-7 is to provide medicinal chemists with a stereochemically defined fragment to incorporate into new chemical entities, thereby accelerating the drug discovery process by eliminating the need for chiral resolution at a later, more complex stage.

Safety, Handling, and Storage

Proper handling of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is essential to ensure laboratory safety. The compound is classified as hazardous, and all handling should be performed in accordance with its Safety Data Sheet (SDS).

GHS Hazard Information

| Category | Code | Description | Pictogram | Reference(s) |

| Acute Toxicity | H302 | Harmful if swallowed | GHS07 | [3][13] |

| Skin Irritation | H315 | Causes skin irritation | GHS07 | [3][13][14] |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | [3][13][14] |

| STOT SE | H335 | May cause respiratory irritation | GHS07 | [13][14][15] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [4][15]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. [16]* Avoid formation of dust and aerosols. [4]Use non-sparking tools to prevent fire from electrostatic discharge. [4]* Wash hands thoroughly after handling. [16]

Storage and Disposal

-

Store the container tightly closed in a dry, cool, and well-ventilated place. [4][16]* Keep away from incompatible materials and foodstuff containers. [4]* Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures

-

If Inhaled: Remove person to fresh air. If breathing is difficult, get medical attention. [16]* If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice. [16]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [16]* If Swallowed: Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell. [15][16]

Conclusion

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is more than a simple chemical reagent; it is an enabling tool for the advancement of stereospecific pharmaceutical development. Its well-defined structure, coupled with established methods for its purification and analysis, provides researchers with a reliable and high-quality starting material. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this compound to construct novel therapeutic agents with enhanced potency and safety profiles.

References

-

CAS#:5446-18-4 | 1-(2,4-dichlorophenyl)hydrazine hydrochloride. AHH Chemical. Available from: [Link]

-

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl. PubChem. Available from: [Link]

-

An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Chiral resolution. Wikipedia. Available from: [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]

-

Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. PubMed. Available from: [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

-

Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. Available from: [Link]

- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.

Sources

- 1. CAS No. 791098-94-7 Specifications | Ambeed [ambeed.com]

- 2. 791098-94-7|(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 89981-74-8 [sigmaaldrich.com]

- 4. (R)-1-(2,4-Dichlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 11. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.fr [fishersci.fr]

(R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride: A Technical Guide on its Role as a Chiral Intermediate and Exploration of Potential Mechanisms of Action

This technical guide provides a comprehensive overview of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride, a significant chiral building block in synthetic chemistry. While primarily recognized for its role as a chemical intermediate, this document will also explore its potential, though not fully elucidated, biological activities and mechanisms of action based on structural homology to known pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Physicochemical Properties

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine, notable for the presence of a 2,4-dichlorinated phenyl ring attached to an ethanamine backbone.[1][2] Its stereochemistry, designated by the (R)-configuration, is crucial for its application in asymmetric synthesis, where stereoisomeric purity can dictate the efficacy and safety of the final product.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[3]

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5][6] Its structural features, including the primary amine group and the halogenated aromatic ring, make it a versatile precursor for a variety of more complex molecules.[1][7]

Table 1: Physicochemical Properties of (R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀Cl₃N | [3][8] |

| Molecular Weight | 226.53 g/mol | [3][9] |

| CAS Number | 133773-29-2 (for the (R)-enantiomer) | [2] |

| Appearance | Solid | [10] |

| Primary Use | Intermediate in chemical synthesis | [4][5][7] |

Established Role as a Chemical Intermediate

The principal application of (R)-1-(2,4-Dichlorophenyl)ethanamine is as a building block in organic synthesis.[1][7] The dichlorophenyl moiety is a common feature in many biologically active compounds, and this specific chiral amine provides a key structural component for creating enantiomerically pure final products.

While not a direct precursor, the 2,4-dichlorophenyl group is structurally related to the 3,4-dichlorophenyl group found in the selective serotonin reuptake inhibitor (SSRI) sertraline.[11][12][13] The synthesis of sertraline involves a key tetralone intermediate which incorporates a dichlorophenyl ring.[14][15] The use of chiral amines in the synthesis of such complex molecules highlights the importance of intermediates like (R)-1-(2,4-Dichlorophenyl)ethanamine in pharmaceutical manufacturing.

Furthermore, its structural similarity to biologically active aromatic amines makes it a valuable component in the production of certain fungicides and plant growth regulators in the agrochemical industry.[4]

Postulated Mechanisms of Action Based on Structural Analogs

Direct research into the specific mechanism of action of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is limited. However, based on its structural features and the known activities of analogous compounds, several potential biological targets and pathways can be hypothesized.

A structurally related compound, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT).[9] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and in certain neurons. Inhibition of PNMT can lead to a reduction in epinephrine levels, which has been shown to lower blood pressure in spontaneously hypertensive rats.[9]

Given the close structural resemblance, it is plausible that (R)-1-(2,4-Dichlorophenyl)ethanamine could also interact with and inhibit PNMT. The dichlorophenyl group likely plays a key role in binding to the active site of the enzyme.

Caption: Postulated inhibitory effect on the epinephrine synthesis pathway.

The amine functionality and the dichlorophenyl ring suggest a potential for interaction with neurotransmitter systems.[1] Some vendors note that the compound may influence neurotransmitter release and uptake, although specific mechanisms have not been detailed.[1] The structural similarity to precursors for antihistamines also suggests a possible interaction with histamine receptors.[5]

The presence of a dichlorophenyl group, a key feature in the SSRI sertraline, raises the hypothesis that (R)-1-(2,4-Dichlorophenyl)ethanamine could have an affinity for monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Interaction with these transporters could inhibit the reuptake of neurotransmitters from the synaptic cleft, thereby modulating neurotransmission.

Caption: Hypothesized modulation of monoamine reuptake at the synapse.

There are indications that (R)-1-(2,4-Dichlorophenyl)ethanamine may possess antimicrobial properties, making it a candidate for use in biocides.[1] The mechanism for such activity is not defined but could involve disruption of microbial cell membranes or inhibition of essential enzymes, which are common mechanisms for aromatic amines and halogenated compounds.

Proposed Experimental Protocols for Mechanism Elucidation

To validate the postulated mechanisms of action, a structured experimental approach is required. The following protocols outline a logical workflow for investigating the biological activity of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.

Caption: A logical workflow for elucidating the mechanism of action.

-

Objective: To determine the binding affinity of the compound for SERT, NET, and DAT.

-

Materials: Membranes from cells expressing human SERT, NET, or DAT; radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT); test compound; scintillation counter.

-

Method:

-

Prepare serial dilutions of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.

-

Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC₅₀ values to determine binding affinity.

-

-

Objective: To measure the inhibitory effect of the compound on PNMT activity.

-

Materials: Recombinant human PNMT; norepinephrine (substrate); S-adenosyl-L-methionine (SAM, methyl donor); test compound; detection reagents for S-adenosyl-L-homocysteine (SAH) or epinephrine.

-

Method:

-

Pre-incubate PNMT with varying concentrations of the test compound.

-

Initiate the enzymatic reaction by adding norepinephrine and SAM.

-

Allow the reaction to proceed for a defined period at 37°C.

-

Stop the reaction and measure the amount of product (epinephrine or SAH) formed using a suitable method (e.g., HPLC or a coupled enzymatic assay).

-

Determine the IC₅₀ value of the compound for PNMT inhibition.

-

-

Objective: To assess the antimicrobial activity against a panel of bacteria and fungi.

-

Materials: Bacterial strains (e.g., E. coli, S. aureus); fungal strains (e.g., C. albicans); appropriate growth media (e.g., Mueller-Hinton broth, Sabouraud dextrose broth); 96-well microplates; test compound.

-

Method:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Prepare two-fold serial dilutions of the test compound in the microplates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

Conclusion

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a valuable chiral intermediate in the chemical industry, with established applications in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. While its own pharmacological profile is not well-documented, its chemical structure provides a basis for postulating several potential mechanisms of action, including the inhibition of PNMT, modulation of monoamine neurotransmitter systems, and antimicrobial activity. The experimental protocols outlined in this guide provide a clear path for future research to elucidate its biological functions, potentially uncovering new therapeutic or biocidal applications for this versatile compound.

References

- American Chemical Society. (n.d.). Improved Industrial Synthesis of Antidepressant Sertraline.

- BenchChem. (n.d.). A Comparative Guide to Alternative Intermediates in Sertraline Synthesis.

- ResearchGate. (n.d.). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline.

- (n.d.). Synthesis, characterization and identification of sertraline hydrochloride related impurities.

- ACS Publications. (n.d.). Key Intermediates in the Synthesis of Sertraline.

- Smolecule. (n.d.). Buy 1-(2,4-Dichlorophenyl)ethanamine | 89981-75-9.

- LookChem. (n.d.). Cas 133773-29-2,(R)-1-(2,4-DICHLOROPHENYL)ETHANAMINE.

- BenchChem. (n.d.). (R)-1-(2,4-dichlorophenyl)ethanamine | 133773-29-2.

- MySkinRecipes. (n.d.). 1-(2,4-Dichlorophenyl)ethylamine.

- Fluorochem. (n.d.). 1-(2,4-Dichlorophenyl)ethanamine hydrochloride.

- Chem-Impex. (n.d.). (2,4-Dichlorophenyl)ethylamine.

- CP Lab Safety. (n.d.). 1-(2,4-Dichlorophenyl)ethylamine, 25g, Each.

- Methylamine Supplier. (n.d.). 1-(2,4-Dichlorophenyl)-Ethylamine.

- Sigma-Aldrich. (n.d.). 1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 89981-74-8.

- MedChemExpress. (n.d.). 1-(2,3-Dichlorophenyl)ethanamine hydrochloride - Product Data Sheet.

Sources

- 1. Buy 1-(2,4-Dichlorophenyl)ethanamine | 89981-75-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-(2,4-Dichlorophenyl)ethanamine hydrochloride | 89981-74-8 [sigmaaldrich.com]

- 4. 1-(2,4-Dichlorophenyl)ethylamine [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. lookchem.com [lookchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 1-(2,4-Dichlorophenyl)-Ethylamine: Properties, Uses, Safety Data & Supplier Guide | Buy High Purity Chemicals Online China [nj-finechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. wjpsonline.com [wjpsonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. datapdf.com [datapdf.com]

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride

Introduction

(R)-1-(2,4-Dichlorophenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its stereochemistry and purity are paramount to the efficacy and safety of the final products. As such, robust analytical methods for its structural confirmation and quality control are essential. This technical guide provides a comprehensive overview of the expected spectroscopic signature of its hydrochloride salt form, a common state for handling and storage due to its increased stability and crystallinity over the free base.

As a Senior Application Scientist, the objective here is not merely to present data but to provide a framework for understanding why the molecule behaves as it does under spectroscopic analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in the fundamental principles of chemical structure and spectroscopic theory. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this compound's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For (R)-1-(2,4-Dichlorophenyl)ethanamine HCl, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. The presence of the hydrochloride salt significantly influences the electronic environment, particularly around the nitrogen atom.

Predicted ¹H NMR Spectral Analysis

In a typical deuterated solvent like DMSO-d₆ (which is effective for amine salts and allows for the observation of exchangeable protons), we can predict the following signals. The protonated amine (R-NH₃⁺) deshields adjacent protons significantly.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| -CH₃ (Methyl) | 1.5 - 1.7 | Doublet (d) | 3H | Aliphatic methyl group coupled to the single methine proton. |

| -CH- (Methine) | 4.6 - 4.8 | Quartet (q) | 1H | Chiral center proton, coupled to the methyl group and deshielded by the adjacent -NH₃⁺ group and the aromatic ring. |

| Ar-H (Aromatic) | 7.4 - 7.8 | Multiplet (m) | 3H | Protons on the dichlorinated benzene ring. The specific positions of the chlorine atoms (2 and 4) lead to a complex splitting pattern. |

| -NH₃⁺ (Ammonium) | 8.5 - 9.5 | Broad Singlet (br s) | 3H | Highly deshielded protons on the positively charged nitrogen. The signal is typically broad due to rapid exchange and quadrupolar coupling with the nitrogen atom.[2][3] This signal will disappear upon the addition of D₂O, confirming its identity.[2][3] |

Causality in Experimental Choice: The choice of DMSO-d₆ as a solvent is deliberate. Unlike CDCl₃, it readily dissolves the salt. Furthermore, its ability to form hydrogen bonds slows the exchange rate of the N-H protons, often allowing them to be observed, which is critical for confirming the presence of the ammonium group.[1]

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show 6 distinct signals, corresponding to the 8 carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent by approximation).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -CH₃ | 20 - 25 | Standard aliphatic methyl carbon. |

| -CH- | 50 - 55 | Methine carbon at the chiral center, deshielded by the adjacent nitrogen.[2] The shift is downfield compared to a simple alkane.[1] |

| Ar-C (Quaternary, C-Cl) | 130 - 135 | Aromatic carbons directly bonded to chlorine atoms. |

| Ar-C (Quaternary, C-CH) | 135 - 140 | Aromatic carbon to which the ethylamine group is attached. |

| Ar-CH (Aromatic) | 127 - 132 | Aromatic carbons bearing hydrogen atoms. |

Standard NMR Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of (R)-1-(2,4-Dichlorophenyl)ethanamine HCl.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer. Acquire a ¹³C spectrum subsequently.

-

Confirmation: To confirm the -NH₃⁺ peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms the assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying key functional groups. The spectrum of an amine hydrochloride is dramatically different from its free amine counterpart due to the formation of the ammonium ion (R-NH₃⁺).

Predicted IR Spectral Interpretation

The spectrum is best understood by dividing it into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibration Type | Expected Appearance | Significance |

| 3200 - 2500 | N-H Stretch (Ammonium) | Very broad, strong, complex band. | This is the hallmark of an amine salt.[4] It results from the stretching vibrations of the N-H bonds in the -NH₃⁺ group and often contains overtone and combination bands. |

| ~3100 - 3000 | C-H Stretch (Aromatic) | Medium, sharp peaks. | Indicates the presence of the benzene ring. |

| ~2980 - 2850 | C-H Stretch (Aliphatic) | Medium, sharp peaks. | Corresponds to the methyl and methine C-H bonds. |

| 1600 - 1580 | N-H Bend (Ammonium) | Medium to strong, broad. | Asymmetric bending of the -NH₃⁺ group. |

| 1520 - 1400 | N-H Bend (Ammonium) | Medium to strong, broad. | Symmetric bending of the -NH₃⁺ group. |

| 1475, 1400 | C=C Stretch (Aromatic) | Medium to strong, sharp. | Skeletal vibrations of the aromatic ring. |

| 850 - 800 | C-H Bend (Aromatic) | Strong, sharp. | Out-of-plane bending, indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |

| 800 - 600 | C-Cl Stretch | Strong, sharp. | Stretching vibrations of the carbon-chlorine bonds, found in the fingerprint region. |

Trustworthiness through Self-Validation: The presence of the extremely broad N-H stretch centered around 2800 cm⁻¹ in conjunction with the aromatic C-H stretches above 3000 cm⁻¹ and C-Cl stretches provides a highly reliable confirmation of the molecule's identity as an aromatic amine hydrochloride. The absence of the characteristic sharp, two-band N-H stretch of a primary free amine around 3300-3500 cm⁻¹ further validates the salt form.[2][5]

Caption: A self-validating workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For an amine hydrochloride analyzed by Electrospray Ionization (ESI), the detected species is typically the protonated molecule of the free amine, [M+H]⁺, as the HCl is lost in the process. The molecular weight of the free amine (C₈H₉Cl₂N) is 190.07 g/mol .

Predicted Mass Spectrum and Fragmentation

-

Parent Ion: The primary ion observed in the full scan spectrum will be the protonated molecule [M+H]⁺ at m/z 190. This ion will exhibit a characteristic isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at m/z 190 (M), 192 (M+2), and 194 (M+4) with an approximate ratio of 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.

-

Primary Fragmentation Pathway: The most significant fragmentation in phenylethylamines is the α-cleavage (benzylic cleavage) of the bond between the two aliphatic carbons.[2][6] This is a highly favorable process as it results in a resonance-stabilized benzylic cation.

-

Loss of the methyl group is not favored.

-

Cleavage of the Cα-Cβ bond results in the loss of the aminomethyl radical (•CH(NH₂)) to form the dichlorobenzyl cation. However, the most common fragmentation for phenethylamines involves cleavage of the C-C bond nearest the nitrogen atom, yielding a stabilized, nitrogen-containing cation.[2] For this molecule, the most probable fragmentation is the loss of the dichlorophenyl group to form an iminium ion, or more likely, the loss of ammonia (NH₃) after protonation.[7][8]

The dominant fragmentation pathway is the benzylic cleavage, leading to the loss of the methyl group to form an iminium ion. The most characteristic fragmentation, however, is the cleavage of the bond between the chiral carbon and the aromatic ring.

Primary Fragmentation: The most likely and structurally informative fragmentation is the α-cleavage at the benzylic position. This involves the cleavage of the bond between the chiral carbon and the methyl group. A more dominant cleavage is the loss of ammonia (NH₃) from the protonated molecule, a common pathway for phenethylamine derivatives.[7][8]

[C₈H₁₁Cl₂N]⁺ (m/z 190) → [C₈H₈Cl₂]⁺ (m/z 171) + NH₃

-

Caption: Predicted major fragmentation pathways in ESI-MS.

Standard ESI-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire data in positive ion mode. Perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ ion and its isotopic pattern.

-

MS/MS Acquisition: Perform a product ion scan on the precursor ion (m/z 190) to observe the characteristic fragment ions, confirming the structure.

Conclusion

The spectroscopic characterization of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a clear-cut process when approached with a foundational understanding of analytical chemistry. The combination of NMR, IR, and MS provides a powerful, orthogonal dataset for unambiguous structure confirmation.

-

¹H NMR confirms the carbon-hydrogen framework and the presence of the ammonium proton.

-

IR spectroscopy provides definitive evidence of the amine hydrochloride functional group through its characteristic broad N-H stretch.

-

Mass Spectrometry confirms the molecular weight and the presence of two chlorine atoms via the isotopic pattern, with fragmentation data corroborating the phenylethylamine structure.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, purity, and integrity of this important chemical intermediate.

References

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

PubMed Central. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. [Link]

-

ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. [Link]

-

ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

ResearchGate. Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

-

NIST WebBook. Phenol, 2,4-dichloro-. [Link]

-

University of British Columbia. Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. [Link]

-

ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). [Link]

-

PubChem. 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl. [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.... [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines.... [Link]

-

Institute of Forensic Research. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES.... [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

-

NIST WebBook. Ethanamine,n,n-diethyl-, hydrochloride. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]

-

NIST WebBook. 2,4-D. [Link]

-

SpectraBase. 1,2-Dichlorobenzene-d4 - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Mastering Chirality: A Senior Application Scientist's Guide to the Synthesis of (R)-1-(2,4-Dichlorophenyl)ethanamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereochemistry in Modern Drug Design

In the landscape of contemporary pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a paramount objective in the pharmaceutical industry. (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is directly correlated with the desired therapeutic action and the minimization of off-target effects of the final drug substance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary methodologies for the chiral synthesis of this crucial intermediate. We will delve into the mechanistic underpinnings and practical execution of three principal strategies: Diastereomeric Salt Resolution, Asymmetric Reduction, and Biocatalytic Methods, offering a comparative analysis to inform rational synthetic route selection.

I. Strategic Approaches to the Chiral Synthesis of (R)-1-(2,4-Dichlorophenyl)ethanamine

The synthesis of enantiomerically pure (R)-1-(2,4-Dichlorophenyl)ethanamine can be approached through several strategic pathways. The choice of method often depends on factors such as scale, cost, desired enantiomeric purity, and available resources. This guide will focus on three robust and widely employed strategies:

-

Diastereomeric Salt Resolution: A classical and scalable method that relies on the separation of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

-

Asymmetric Reduction of a Prochiral Ketone: A highly efficient method that utilizes a chiral catalyst to stereoselectively reduce the corresponding prochiral ketone, 2,4-dichloroacetophenone, to the desired chiral alcohol, which is a precursor to the amine.

-

Enzymatic Methods: Leveraging the high stereoselectivity of enzymes, this "green chemistry" approach includes kinetic resolution of the racemic amine and asymmetric synthesis from the prochiral ketone.

Figure 1: Overview of synthetic strategies for (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride.

II. Diastereomeric Salt Resolution: A Scalable Classical Approach

Diastereomeric salt resolution is a time-honored and industrially viable method for separating enantiomers. The underlying principle involves the reaction of a racemic base, such as 1-(2,4-dichlorophenyl)ethanamine, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

Mechanism of Separation

The reaction of the racemic amine (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral resolving agent (e.g., L-(-)-ditoluoyl-tartaric acid) results in the formation of two diastereomeric salts: [(R)-amine][(L)-acid] and [(S)-amine][(L)-acid]. Due to their distinct three-dimensional arrangements, these salts exhibit different crystal packing and solvation energies, leading to a difference in solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, the less soluble diastereomer can be selectively precipitated and isolated. The desired enantiomer is then liberated from the salt by treatment with a base.

Figure 2: Workflow for diastereomeric salt resolution.

Experimental Protocol: Resolution with L-(-)-Ditoluoyl-tartaric Acid

This protocol provides a general framework for the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine. Optimization of solvent ratios and crystallization temperatures may be necessary to achieve optimal results.

Materials:

-

Racemic 1-(2,4-dichlorophenyl)ethanamine

-

L-(-)-Ditoluoyl-tartaric acid

-

Methanol

-

Sodium hydroxide solution (2M)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: In a suitable flask, dissolve L-(-)-ditoluoyl-tartaric acid (1.0 equivalent) in methanol with gentle heating. To this solution, add a solution of racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent) in methanol.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The crystallization process can be further promoted by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add 2M sodium hydroxide solution dropwise with stirring until the pH is above 10.

-

Extraction: Extract the liberated (R)-1-(2,4-dichlorophenyl)ethanamine with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.

III. Asymmetric Reduction: The Power of Chiral Catalysis

Asymmetric reduction of the prochiral ketone, 2,4-dichloroacetophenone, offers a highly efficient and stereoselective route to the corresponding (R)-alcohol, a direct precursor to (R)-1-(2,4-dichlorophenyl)ethanamine. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this strategy, employing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[2][3]

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, in conjunction with a borane source (e.g., borane-dimethyl sulfide). The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which enhances the Lewis acidity of the endocyclic boron atom.[4] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, with the larger substituent oriented away from the catalyst's chiral scaffold. This pre-organization facilitates a highly stereoselective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon, leading to the formation of the desired chiral alcohol with high enantiomeric excess.[5]

Figure 3: Simplified mechanism of the CBS reduction.

Experimental Protocol: Asymmetric Reduction of 2,4-Dichloroacetophenone

This protocol describes the asymmetric reduction of 2,4-dichloroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

2,4-Dichloroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

Procedure:

-

Catalyst Activation: To a flame-dried flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents). Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (0.6 equivalents). Stir for 10 minutes.

-

Substrate Addition: In a separate flask, dissolve 2,4-dichloroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the activated catalyst solution at 0°C.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane.

-

Workup: Add 1M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (R)-1-(2,4-dichlorophenyl)ethanol can be purified by column chromatography.

-

Conversion to Amine: The resulting chiral alcohol can be converted to the corresponding amine through standard procedures, such as conversion to a mesylate or tosylate followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary.

IV. Enzymatic Methods: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer exceptional stereoselectivity, operate under mild reaction conditions, and are environmentally benign. For the synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine, two primary enzymatic strategies are particularly relevant: lipase-catalyzed kinetic resolution of the racemic amine and transaminase-catalyzed asymmetric synthesis from the prochiral ketone.

A. Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. Lipases are widely used for the resolution of chiral amines via enantioselective acylation.[6]